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Compound of Interest

Compound Name: 2-Chloro-1-pentene

Cat. No.: B14668074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Chloro-1-pentene (CAS No. 42131-85-1). Due to the absence of publicly available

experimental spectra, this document leverages established principles of spectroscopy and data

from analogous chemical structures to forecast the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This guide also

outlines comprehensive, generalized experimental protocols for the acquisition of such spectra.

Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 2-Chloro-1-pentene. It is

imperative to note that these are theoretical values and should be confirmed by experimental

data when it becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.3 - 5.5 Singlet (broad) 1H
=CH₂ (geminal proton

A)

~5.1 - 5.3 Singlet (broad) 1H
=CH₂ (geminal proton

B)

~2.2 - 2.4 Triplet 2H -CH₂-C=

~1.5 - 1.7 Sextet 2H -CH₂-CH₃

~0.9 - 1.1 Triplet 3H -CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~140 - 145 >C=CH₂

~115 - 120 >C=CH₂

~35 - 40 -CH₂-C=

~20 - 25 -CH₂-CH₃

~13 - 15 -CH₃

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium =C-H Stretch

~2960 - 2850 Strong C-H Stretch (Alkyl)

~1640 - 1620 Medium C=C Stretch

~1465 - 1450 Medium C-H Bend (CH₂)

~1380 - 1370 Medium C-H Bend (CH₃)

~890 Strong =CH₂ Bend (Out-of-plane)

~780 - 720 Strong C-Cl Stretch

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - 70 eV)

m/z Relative Intensity (%) Assignment

104/106 Moderate
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

69 High [M - Cl]⁺

75 Moderate [M - C₂H₅]⁺

41 High [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

volatile liquid compound like 2-Chloro-1-pentene.

NMR Spectroscopy
Sample Preparation: A solution of 2-Chloro-1-pentene (approximately 5-25 mg) is prepared

in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a clean, dry 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.
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Data Acquisition:

The sample is placed in the spectrometer, and the magnetic field is shimmed to

homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain singlet

peaks for each unique carbon atom.

Data Processing: The acquired FIDs are subjected to Fourier transformation, phasing, and

baseline correction to generate the final NMR spectra.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 2-Chloro-1-pentene is placed between two salt plates

(e.g., NaCl or KBr) to form a thin liquid film. Alternatively, a spectrum can be obtained using

an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on

the crystal.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded.

The sample is then scanned, and the resulting spectrum is ratioed against the background to

produce the final absorbance or transmittance spectrum.

Data Analysis: The characteristic absorption bands are identified and assigned to their

corresponding molecular vibrations.

Mass Spectrometry
Sample Introduction: A dilute solution of 2-Chloro-1-pentene in a volatile solvent (e.g.,

dichloromethane or hexane) is prepared. The sample is introduced into the mass

spectrometer via a gas chromatograph (GC-MS) for separation and analysis.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b14668074?utm_src=pdf-body
https://www.benchchem.com/product/b14668074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14668074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer.

Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major

fragment ions, which provides information about the molecular weight and structure of the

compound.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

predicted fragmentation pathway of 2-Chloro-1-pentene in mass spectrometry.
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Click to download full resolution via product page

General workflow for the spectroscopic analysis of 2-Chloro-1-pentene.
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Predicted electron ionization mass spectrometry fragmentation of 2-Chloro-1-pentene.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-1-pentene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14668074#spectroscopic-data-for-2-chloro-1-
pentene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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